molecular formula C14H17NO3S B6258758 7-benzyl-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3,9-trione CAS No. 1384424-46-7

7-benzyl-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3,9-trione

Cat. No.: B6258758
CAS No.: 1384424-46-7
M. Wt: 279.4
InChI Key:
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Description

7-benzyl-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3,9-trione is a complex organic compound with a unique bicyclic structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-benzyl-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3,9-trione typically involves multi-step organic reactions. One common method includes the radical cyclization approach, where a precursor molecule undergoes cyclization to form the bicyclic structure . For instance, a SmI2-mediated radical cyclization protocol has been effective in constructing similar bicyclic frameworks .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes for scalability and cost-effectiveness. This includes using high-yield reactions and minimizing the use of expensive reagents. The exact industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

7-benzyl-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3,9-trione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

7-benzyl-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3,9-trione has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-benzyl-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3,9-trione involves its interaction with specific molecular targets in the body. As an antiarrhythmic agent, it may modulate ion channels in cardiac cells, stabilizing the heart’s electrical activity . The exact molecular pathways and targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonane-9-one
  • 7-benzyl-9-phenyl-3-thia-7-azabicyclo[3.3.1]nonan-9-ol

Uniqueness

7-benzyl-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3,9-trione stands out due to its unique trione functionality, which may confer distinct chemical and biological properties compared to its analogs .

Properties

CAS No.

1384424-46-7

Molecular Formula

C14H17NO3S

Molecular Weight

279.4

Purity

95

Origin of Product

United States

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